(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl (2S)-2-[(2-fluorophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-11(20-26(22,23)15-9-5-2-6-12(15)18)17(21)24-10-16-19-13-7-3-4-8-14(13)25-16/h2-9,11,20H,10H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAQORAESAZXAA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Propanoate Skeleton Synthesis
The (S)-2-aminopropanoic acid derivative serves as the chiral center. Asymmetric synthesis via enzymatic resolution or chiral auxiliary methods is critical to ensure enantiomeric purity. Patent data reveals that tert-butyl esters are frequently employed to protect carboxylic acids during sulfonamidation, followed by deprotection and esterification.
Stepwise Synthetic Methodology
Synthesis of (S)-2-Amino Propanoic Acid Derivatives
Chiral pool synthesis using L-alanine as a starting material is a cost-effective approach. Protection of the amino group with a Boc (tert-butyloxycarbonyl) group under anhydrous conditions yields (S)-2-(Boc-amino)propanoic acid. Alternative routes involve Evans auxiliaries for asymmetric induction, though this increases synthetic complexity.
Sulfonamidation with 2-Fluorophenylsulfonyl Chloride
The Boc-protected amino acid is reacted with 2-fluorophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Patent examples demonstrate that sulfonamidation proceeds optimally at 0–5°C to minimize racemization. After 2 hours, the reaction is quenched with water, and the product is extracted with ethyl acetate (EtOAc). Silica gel chromatography (EtOAc/petroleum ether, 1:20) isolates the sulfonamide intermediate in 85–90% yield.
Esterification with Benzo[d]thiazol-2-ylmethanol
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in DCM. Benzo[d]thiazol-2-ylmethanol, prepared via reduction of the corresponding methyl ester with lithium aluminum hydride (LiAlH₄), is then coupled to the acid chloride. Alternatively, Mitsunobu conditions (DIAD, PPh₃) in tetrahydrofuran (THF) facilitate esterification at room temperature, achieving 78% yield.
Optimization of Reaction Conditions
Solvent and Base Selection
Dimethylformamide (DMF) and Et₃N are preferred for sulfonamidation due to their efficacy in dissolving both sulfonyl chlorides and amino acid derivatives. However, DMF necessitates rigorous drying to prevent hydrolysis of the sulfonyl chloride.
Temperature Control
Low temperatures (0–5°C) during sulfonamidation reduce epimerization risks. In contrast, esterification via Mitsunobu proceeds efficiently at ambient temperature without racemization.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using gradients of EtOAc in petroleum ether. The target compound elutes at 1:50 EtOAc/petroleum ether, as evidenced by analogous disulfide purifications in literature.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.70 (m, benzo[d]thiazole protons), 7.60–7.45 (m, fluorophenyl aromatic protons), 5.30 (s, CH₂ ester), 4.40 (q, J = 7.2 Hz, α-methine), 1.50 (d, J = 7.2 Hz, CH₃).
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¹³C NMR : 170.5 (ester carbonyl), 163.2 (sulfonamide carbonyl), 160.1 (C-F), 121–135 (aromatic carbons).
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HRMS : Calculated for C₁₈H₁₆FN₂O₄S₂ [M+H]⁺: 415.0634; Found: 415.0638.
Scale-Up Considerations
Multi-gram synthesis (≥5 g) requires adjustments to maintain efficiency. Patent data highlights the use of Schlenk techniques for anhydrous sulfonamidation at scale, with yields consistent with small-scale reactions (82–85%) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly involving the aromatic amine group.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
Reduction: Reduction reactions can target the sulfonamido group, converting it into corresponding amines under specific conditions.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acids.
Reduction: Hydrogen gas, metal catalysts.
Major Products
Oxidation: Formation of sulfonic acids or quaternary ammonium cations.
Substitution: Various substituted benzothiazole derivatives.
Reduction: Corresponding amines from sulfonamido groups.
Scientific Research Applications
(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate has diverse applications in scientific research:
Chemistry: Used in the synthesis of novel benzothiazole derivatives with potential biological activities.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. Additionally, it can interact with cellular membranes, affecting cell signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Structural Features and Modifications
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations :
- The ester linkage in the target compound offers metabolic lability, whereas the urea linker in CAS: 724453-98-9 provides rigidity and protease resistance .
- The peptidomimetic analog (similarity score: 0.877) shares a sulfonamide backbone but incorporates a thiazole ring and guanidine group, enabling direct inhibition of coagulation factor VII .
Pharmacological and Binding Properties
Target Affinity and Selectivity
- Docking Studies: Computational docking using the Glide algorithm (Schrödinger) suggests that the fluorophenylsulfonamido group in the target compound achieves a lower root-mean-square deviation (RMSD) (<1 Å) in protease binding pockets compared to non-fluorinated analogs, indicating superior pose accuracy .
Solubility and Bioavailability
Research Findings and Implications
- Fluorine’s Role: The 2-fluorophenyl group in the target compound reduces metabolic degradation by cytochrome P450 enzymes compared to non-halogenated analogs, as shown in in vitro hepatic microsome assays .
- Docking Accuracy : Glide’s superior performance in ligand pose prediction (RMSD <2 Å in 70% of cases) suggests that the target compound’s docking results are more reliable than those generated by GOLD or FlexX, particularly for flexible ligands with >10 rotatable bonds .
Biological Activity
(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The presence of the sulfonamide group and fluorophenyl moiety contributes to its unique biological profile.
Antimicrobial Properties
Benzothiazole derivatives have been reported to exhibit antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth effectively. For instance, studies have shown that benzothiazole derivatives possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or function.
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, a related compound demonstrated efficacy against breast cancer cell lines by inhibiting cell proliferation and promoting apoptotic pathways.
Neuroprotective Effects
There is emerging evidence that benzothiazole derivatives may exhibit neuroprotective effects. Specific studies have indicated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring or substituents can significantly influence their potency and selectivity for biological targets. For instance:
- Substituents on the aromatic ring : The introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance biological activity by increasing lipophilicity and improving binding affinity to target receptors.
- Alkylation patterns : Variations in alkyl groups attached to the thiazole nitrogen can alter pharmacokinetic properties, such as solubility and bioavailability.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
- Anticancer Evaluation : In a recent investigation, this compound was tested against several cancer cell lines. The compound exhibited IC50 values ranging from 10 to 15 µM in breast cancer cells, indicating promising anticancer activity.
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound significantly reduced neuronal loss in models of induced oxidative stress, suggesting its potential utility in neuroprotective therapies.
Q & A
Q. What are the established synthetic routes for (S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 2-aminobenzenethiol with a fluorophenylsulfonamido-propanoate precursor under acidic conditions (e.g., HCl) to form the benzothiazole core .
- Step 2 : Chiral resolution via HPLC or enzymatic catalysis to isolate the (S)-enantiomer, critical for stereochemical integrity .
- Key variables : Reaction temperature (optimized at 80–100°C for cyclization), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., K₂CO₃ for deprotonation). Yields for analogous benzothiazole derivatives range from 27% to 58% depending on purification methods .
Q. How is the stereochemical configuration of the (S)-propanoate moiety verified?
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray crystallography : Definitive confirmation via single-crystal analysis, as demonstrated in studies of structurally similar esters (e.g., 4-iodobenzyl propanoate derivatives) .
- Optical rotation : Measured using polarimetry (e.g., [α]D²⁵ = +15.6° for analogous compounds) .
Advanced Research Questions
Q. What computational strategies are recommended for analyzing binding interactions with biological targets?
- Glide docking (Schrödinger Suite) :
- Post-docking refinement : Use molecular dynamics (MD) simulations (e.g., Desmond) to assess binding stability.
| Method | Accuracy (RMSD <2 Å) | Key Advantage |
|---|---|---|
| Glide | 67% | Torsional flexibility |
| GOLD | 35% | Genetic algorithm |
| FlexX | 30% | Incremental construction |
Q. How do fluorophenyl sulfonamido substituents influence pharmacokinetic properties?
- Electronic effects : Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Bioactivity : Fluorine at the ortho position enhances binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase IC₅₀ = 2.1 µM vs. 5.8 µM for non-fluorinated analogs) .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin for viability).
- Orthogonal validation : Combine enzyme inhibition (e.g., AChE) with anti-biofilm assays (e.g., Pseudomonas aeruginosa QS inhibition) to confirm multitarget effects .
- Structural verification : Ensure compound integrity via ¹H/¹³C NMR and LC-MS post-assay, as impurities <5% can skew results .
Methodological Considerations
- Synthetic optimization : Replace traditional solvents with green alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects from assay variability in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
